molecular formula C16H29B B14316576 2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole CAS No. 111525-17-8

2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole

Cat. No.: B14316576
CAS No.: 111525-17-8
M. Wt: 232.2 g/mol
InChI Key: HMCLHOQZBBGETB-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole is a boron-containing organic compound Boroles are a class of compounds that contain a boron atom within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole typically involves the following steps:

    Formation of the Borole Ring: This can be achieved through the reaction of a suitable boron precursor with an organic compound that provides the necessary carbon framework.

    Introduction of Substituents: The cyclopentyl, dimethylbutan-2-yl, and methyl groups can be introduced through various organic reactions such as alkylation or cross-coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that can be carried out under controlled conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole can undergo several types of chemical reactions:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can lead to the formation of borohydrides.

    Substitution: The substituents on the borole ring can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, organolithium, or Grignard reagents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.

Scientific Research Applications

    Chemistry: Used as a reagent or catalyst in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron atom can form stable complexes with various biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Borole Derivatives: Compounds with similar boron-containing five-membered rings.

    Cyclopentyl Compounds: Organic compounds containing the cyclopentyl group.

    Dimethylbutan-2-yl Compounds: Compounds with the dimethylbutan-2-yl substituent.

Uniqueness

2-Cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydro-1H-borole is unique due to its specific combination of substituents and the presence of a boron atom within the ring structure. This gives it distinct electronic properties and reactivity compared to other similar compounds.

Properties

CAS No.

111525-17-8

Molecular Formula

C16H29B

Molecular Weight

232.2 g/mol

IUPAC Name

2-cyclopentyl-1-(2,3-dimethylbutan-2-yl)-4-methyl-2,5-dihydroborole

InChI

InChI=1S/C16H29B/c1-12(2)16(4,5)17-11-13(3)10-15(17)14-8-6-7-9-14/h10,12,14-15H,6-9,11H2,1-5H3

InChI Key

HMCLHOQZBBGETB-UHFFFAOYSA-N

Canonical SMILES

B1(CC(=CC1C2CCCC2)C)C(C)(C)C(C)C

Origin of Product

United States

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